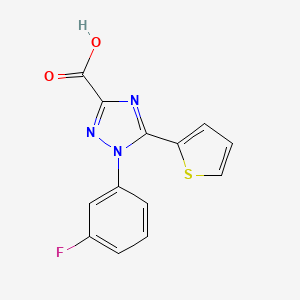

1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-8-3-1-4-9(7-8)17-12(10-5-2-6-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTSZBPQZBXFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NC(=N2)C(=O)O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Substituents: The fluorophenyl and thiophenyl groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Final Functionalization: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial production methods would likely involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Coupling Reactions: The compound can undergo further functionalization through coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional substituents.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Overview

1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antifungal Properties

Triazole compounds are widely recognized for their antifungal activities. The specific compound has been tested against common fungal pathogens, demonstrating effectiveness in inhibiting fungal growth. Its mechanism often involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Agricultural Applications

In agriculture, triazoles are utilized as fungicides to protect crops from fungal diseases. The specific compound may serve as an effective agent for crop protection, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Pharmaceutical Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a candidate for developing novel therapeutics for conditions such as cancer and infectious diseases .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI assessed the antimicrobial activity of several triazole derivatives, including the compound under discussion. The results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The study highlighted that the compound effectively inhibited the growth of Candida albicans at low concentrations, indicating its promise as an antifungal agent .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound improves metabolic stability compared to the non-fluorinated phenyl analogue (CID 16227691) . Replacement of thiophen-2-yl with 3-pyridyl (as in ) enhances COX-2 binding affinity due to hydrogen-bonding interactions with pyridyl nitrogen .

Herbicidal Activity :

- Fenchlorazole’s trichloromethyl and dichlorophenyl groups confer potent herbicidal activity, whereas the target compound’s lack of chlorinated substituents limits this application .

Physicochemical Properties

- Lipophilicity (LogP) :

The target compound’s LogP (estimated 2.1) is higher than CID 16227691 (LogP ≈ 1.8) due to fluorine’s electron-withdrawing effect, enhancing membrane permeability . - Aqueous Solubility: The carboxylic acid group improves solubility in polar solvents (e.g., ethanol, DMF), critical for pharmaceutical formulations .

Biological Activity

1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H8FN3O2S

- Molecular Weight : 273.29 g/mol

- CAS Number : 929975-46-2

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

- Mechanism : The triazole ring can interact with various enzymes involved in cancer signaling pathways. It has been shown to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells.

- Case Study : In vitro studies demonstrated that derivatives of triazoles showed potent cytotoxic effects against colorectal cancer cell lines (e.g., HT-29) with IC50 values in the micromolar range .

2. Anti-inflammatory Activity

Compounds with the triazole moiety have also been reported to exhibit anti-inflammatory effects:

- Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress markers.

- Case Study : A study showed that certain triazole derivatives significantly reduced inflammation in macrophage models activated by lipopolysaccharide (LPS), showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial properties of triazoles have been explored in various studies:

- Mechanism : These compounds can disrupt microbial cell membranes or inhibit specific enzymes essential for microbial survival.

- Case Study : Triazole derivatives were tested against various pathogens, demonstrating significant antibacterial and antifungal activities with varying degrees of effectiveness .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with substituted carboxylic acids. For example, analogous triazole-carboxylic acids are synthesized via nucleophilic substitution followed by cyclization under reflux conditions using ethanol or acetonitrile as solvents . Key intermediates like thiophene-2-carboxylic acid (CAS 527-72-0) can be sourced for coupling reactions . Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) and characterization via HPLC (≥97% purity) are critical .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the 3-fluorophenyl (¹⁹F NMR: δ -110 to -115 ppm) and thiophene protons (¹H NMR: δ 7.2–7.8 ppm) .

- X-ray crystallography : ORTEP-3 software is recommended for 3D structural visualization, particularly to confirm the triazole ring conformation and substituent orientations .

- FTIR : Validate carboxylic acid (-COOH) stretching vibrations at ~1700 cm⁻¹ and triazole C=N bonds at ~1550 cm⁻¹ .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) provides reliable quantification . For metabolic studies, LC-MS/MS with electrospray ionization (ESI) in negative ion mode enhances sensitivity for the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., viral enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like HIV integrase. A related fluorophenyl-thiophene derivative showed hydrogen bonding with integrase active sites (PDB: 3L2U) and hydrophobic interactions with residues Lys159 and Thr125 . Use LigPlot+ to visualize interactions and calculate binding energies (ΔG ≤ -8.5 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematic solubility studies in DMSO, ethanol, and phosphate buffers (pH 2–7.4) are essential. For example, similar triazole-carboxylic acids exhibit pH-dependent solubility: poor in water (logP ~2.5) but improved in DMSO (≥50 mg/mL) . Conflicting data may arise from polymorphic forms; use DSC to identify melting points (e.g., 178–182°C for crystalline vs. amorphous phases) .

Q. How does the 3-fluorophenyl substituent influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, HLMs) with LC-MS/MS analysis. Fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes. Compare half-life (t₁/₂) values: fluorinated analogs may show t₁/₂ > 120 min vs. <60 min for non-fluorinated derivatives . Monitor metabolites like hydroxylated thiophene or triazole ring-opened products .

Q. What experimental designs optimize the compound’s selectivity against off-target kinases?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™). For a triazole-carboxylic acid with IC₅₀ ≤ 100 nM against a target kinase, test at 1 µM against 50+ off-target kinases. Structural modifications (e.g., introducing bulkier groups at the 5-thiophene position) can reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.